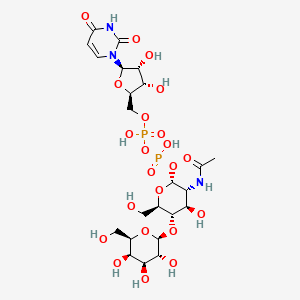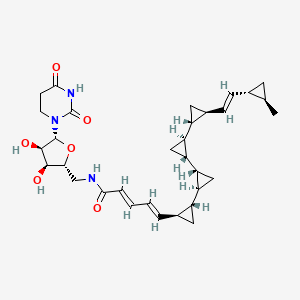
Jawsamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jawsamycin is a polyketide that is 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine in which one of the hydrogens of the amino group is substituted by a (1E,3E)-1-[(1R,1'R,1''R,1'''R,2S,2'R,2''R,2'''S)-2'''-{(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl}[1,1':2',1'':2'',1'''-quater(cyclopropan)]-2-yl]-5-oxopenta-1,3-dien-5-yl group. It is a metabolite isolated from the bacterium, Streptoverticillium fervens and targets the catalytic subunit of the fungal UDP-glycosyltransferase, the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. It exhibits broad spectrum antifungal activity against several pathogenic fungi including Mucorales. It has a role as a bacterial metabolite and an antifungal agent. It is a secondary carboxamide, a member of cyclopropanes, an olefinic compound, a nucleoside analogue and a polyketide.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Mechanism and Unique Structure
Jawsamycin, also known as FR-900848, is notable for its unique polycyclopropanated polyketide-nucleoside hybrid structure. Research by Hiratsuka et al. (2014) and Hiratsuka et al. (2017) has shed light on its biosynthesis mechanism. They discovered that jawsamycin's biosynthesis involves a novel mechanism with a radical S-adenosyl methionine (SAM) cyclopropanase collaborating with an iterative polyketide synthase. This process results in the formation of its distinct polycyclopropanated backbone. Their studies also proposed a stepwise cyclopropanation mechanism for the enzymatic synthesis of this polyketide, suggesting a delicate balance between reaction rates of condensation and cyclopropanation reactions (Hiratsuka et al., 2014)(Hiratsuka et al., 2017).
Antifungal Properties and Potential Medical Applications
A significant application of jawsamycin is its antifungal properties. Fu et al. (2020) discovered that jawsamycin inhibits the biosynthesis of glycosylphosphatidylinositol (GPI) in fungi. This process is essential for maintaining the integrity of the fungal cell wall. Jawsamycin targets the catalytic subunit Spt14 (Gpi3) of the fungal UDP-glycosyltransferase, a crucial step in GPI biosynthesis. It has demonstrated in vitro antifungal activity against various pathogenic fungi, including Mucorales, and in vivo efficacy in a mouse model of invasive pulmonary mucormycosis. These findings suggest jawsamycin's potential as a starting point for developing new antifungal treatments, particularly for invasive fungal infections (Fu et al., 2020).
Eigenschaften
Produktname |
Jawsamycin |
|---|---|
Molekularformel |
C32H43N3O6 |
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide |
InChI |
InChI=1S/C32H43N3O6/c1-16-10-17(16)6-7-19-12-21(19)23-14-25(23)24-13-22(24)20-11-18(20)4-2-3-5-27(36)33-15-26-29(38)30(39)31(41-26)35-9-8-28(37)34-32(35)40/h2-7,16-26,29-31,38-39H,8-15H2,1H3,(H,33,36)(H,34,37,40)/b4-2+,5-3+,7-6+/t16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26-,29-,30-,31-/m1/s1 |
InChI-Schlüssel |
QOOORVUXEUQEKV-KNLYTHMISA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]1/C=C/[C@@H]2C[C@H]2[C@@H]3C[C@H]3[C@@H]4C[C@H]4[C@@H]5C[C@H]5/C=C/C=C/C(=O)NC[C@@H]6[C@H]([C@H]([C@@H](O6)N7CCC(=O)NC7=O)O)O |
Kanonische SMILES |
CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O |
Synonyme |
FR 900848 FR-900848 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



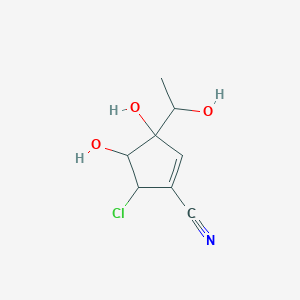
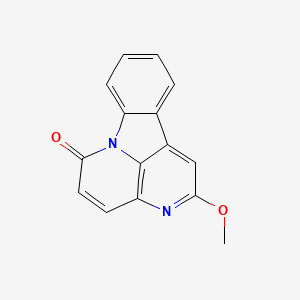
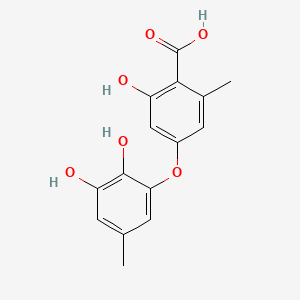
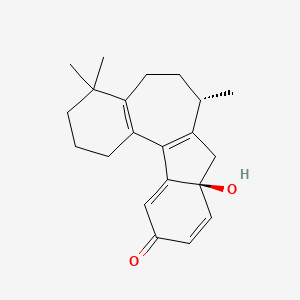
![(s)-2-(2,2-Dimethylpropyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1246280.png)
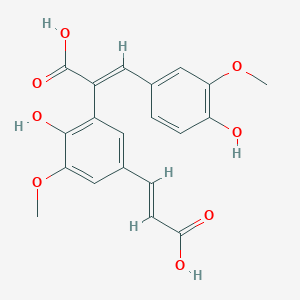
![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)
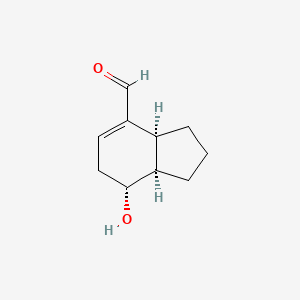
![bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate](/img/structure/B1246288.png)
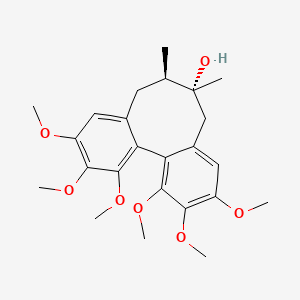
![(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione](/img/structure/B1246291.png)
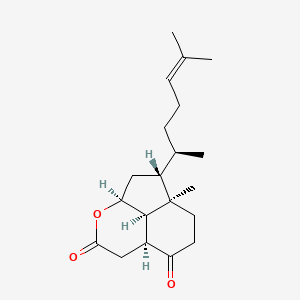
![(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide](/img/structure/B1246294.png)
